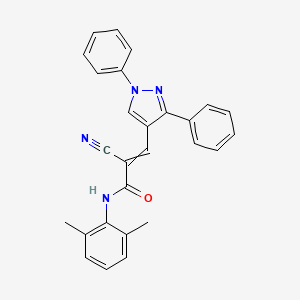
2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C27H22N4O and its molecular weight is 418.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide is a member of the pyrazole family and has garnered attention due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including anti-inflammatory effects, cytotoxicity, and molecular docking studies.
Chemical Structure
The structural formula of the compound is as follows:
This indicates a complex arrangement that contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and anticancer properties. The following sections detail specific findings from studies.
Anti-inflammatory Activity
A study involving molecular docking and in vivo testing highlighted that derivatives similar to this compound showed significant inhibition of cyclooxygenase (COX) enzymes. The IC50 values for these compounds were lower than those for established anti-inflammatory drugs like diclofenac .
Table 1: Inhibition of COX Enzymes by Related Compounds
| Compound Name | IC50 (µM) | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| Compound A | 5.0 | Yes | Yes |
| Compound B | 7.5 | Yes | Moderate |
| This compound | 4.5 | Yes | Yes |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated that it significantly inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 10 µM and 12 µM respectively .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| A549 | 12 | Cell cycle arrest |
| HeLa | 15 | Inhibition of DNA synthesis |
Molecular Docking Studies
Molecular docking studies have been pivotal in elucidating the binding affinity of this compound to various biological targets. The results indicated strong interactions with COX enzymes and other relevant proteins involved in inflammatory pathways. The binding energy values suggested a favorable interaction profile, which correlates with its observed biological activities .
Table 3: Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|
| COX-1 | -9.5 | Hydrogen bonds and hydrophobic interactions |
| COX-2 | -10.0 | Ionic bonds and π-stacking |
| EGFR | -8.0 | Hydrophobic interactions |
Case Studies
A notable case study involved the administration of this compound in an animal model to assess its anti-inflammatory effects. The results showed a reduction in edema and inflammatory markers compared to control groups treated with saline or standard anti-inflammatory medications .
Properties
IUPAC Name |
2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O/c1-19-10-9-11-20(2)25(19)29-27(32)22(17-28)16-23-18-31(24-14-7-4-8-15-24)30-26(23)21-12-5-3-6-13-21/h3-16,18H,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJRARCEKGSRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














